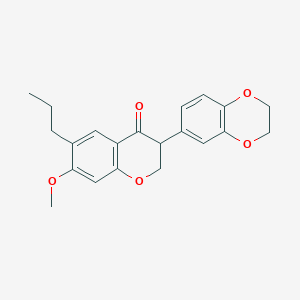![molecular formula C19H19F3N2O2 B3823881 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3823881.png)
4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine
Vue d'ensemble
Description
4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
Mécanisme D'action
The mechanism of action of 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of specific enzymes or receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. For example, it has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine in lab experiments is its potential to act as a potent therapeutic agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of various diseases.
3. Development of more efficient synthesis methods to improve the yield and purity of this compound.
4. Investigation of its potential side effects and toxicity.
5. Studies to optimize its pharmacokinetic properties to improve its bioavailability and efficacy.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, physiological effects, and potential future directions have been studied to understand its potential applications. Further research in this field may lead to the development of new and effective therapeutic agents for various diseases.
Applications De Recherche Scientifique
The potential applications of 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine have been studied in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for various diseases.
Propriétés
IUPAC Name |
(2-methylpyridin-3-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-17(6-3-7-23-13)18(25)24-8-9-26-16(12-24)11-14-4-2-5-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYCWXVWHBZNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3823803.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B3823804.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-tribromoethyl)-4-methylbenzamide](/img/structure/B3823810.png)
![methyl 2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3823818.png)
![2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one](/img/structure/B3823824.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3823836.png)
![2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine](/img/structure/B3823837.png)
![2-(1-cyclohexyl-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3823841.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B3823849.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B3823854.png)

![3-[(2-aminophenyl)thio]-3-(4-methoxyphenyl)-1-phenyl-1-propanone](/img/structure/B3823867.png)
![3-[(2-aminophenyl)thio]-1-(4-methylphenyl)-3-(3-nitrophenyl)-1-propanone](/img/structure/B3823871.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3823874.png)
